molecular formula C15H27NO6 B12717493 (E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate CAS No. 129320-06-5

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate

Cat. No.: B12717493
CAS No.: 129320-06-5
M. Wt: 317.38 g/mol
InChI Key: OLZCKDDLACXUKE-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate is a compound that combines the properties of an unsaturated dicarboxylic acid and a tertiary amine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate typically involves the esterification of (E)-but-2-enedioic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context. The dimethylamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate is unique due to its combination of an unsaturated dicarboxylic acid and a tertiary amine ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both functionalities are required.

Properties

CAS No.

129320-06-5

Molecular Formula

C15H27NO6

Molecular Weight

317.38 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate

InChI

InChI=1S/C11H23NO2.C4H4O4/c1-4-5-6-7-8-11(13)14-10-9-12(2)3;5-3(6)1-2-4(7)8/h4-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OLZCKDDLACXUKE-WLHGVMLRSA-N

Isomeric SMILES

CCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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